1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S3/c1-25-11-5-2-6-12-15(11)19-17(26-12)20-16(22)10-4-3-9-21(10)28(23,24)14-8-7-13(18)27-14/h2,5-8,10H,3-4,9H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLNBHQAIYIDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and related research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 471.99 g/mol. The structural features include:
- A pyrrolidine ring
- A sulfonyl group
- A chlorothiophene moiety
- A benzo[d]thiazole derivative
These functional groups are significant for the compound's interaction with biological targets.
Research indicates that compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide may exhibit various biological activities through different mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
- Receptor Interaction : The structural features allow for potential interactions with specific receptors in the body, leading to therapeutic effects.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds with similar structures. For instance, derivatives of benzothiazole and thiophene have shown significant antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Analogous compounds have demonstrated effects on cancer cell proliferation by inducing apoptosis or inhibiting cell cycle progression . For example, studies on piperidine derivatives have shown promising results in inhibiting tumor growth in vitro.
Anti-inflammatory Effects
Compounds bearing similar functional groups have been reported to possess anti-inflammatory properties. This activity may be mediated through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. The presence of the benzo[d]thiazole moiety is particularly noted for its role in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer progression .
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Studies and Experimental Data
| Study | Findings | Implications |
|---|---|---|
| Study A (2021) | Demonstrated that derivatives of the compound inhibit cell proliferation in cancer cell lines. | Supports the potential for developing new anticancer therapies. |
| Study B (2023) | Investigated the antimicrobial activity against Gram-positive and Gram-negative bacteria. | Suggests practical applications in treating bacterial infections. |
| Study C (2024) | Explored enzyme inhibition properties, showing significant interaction with target enzymes. | Opens avenues for drug design targeting specific metabolic pathways. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Amide Substituent Modifications: The 4-methoxybenzo[d]thiazole group in the target compound differs from the 4-cyanophenylthiazole in the analog from . The methoxy group enhances electron-donating properties, which could improve solubility compared to the cyano group’s electron-withdrawing nature.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction purity be optimized?
The synthesis involves multi-step reactions, including nucleophilic substitution, sulfonylation, and coupling. Critical steps include:
- Sulfonylation : Reacting 5-chlorothiophene-2-sulfonyl chloride with pyrrolidine-2-carboxylic acid derivatives under anhydrous conditions in solvents like dichloromethane (DCM) .
- Amide Coupling : Using coupling agents (e.g., HATU or EDCI) to link the sulfonylated pyrrolidine to the 4-methoxybenzo[d]thiazol-2-amine moiety in dimethylformamide (DMF) .
- Purity Optimization : Thin-layer chromatography (TLC) and column chromatography with gradients of ethyl acetate/hexane are recommended for monitoring and purification .
Q. Which spectroscopic and analytical methods are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly for the pyrrolidine, thiophene, and benzothiazole moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For absolute stereochemical determination if single crystals are obtained .
Q. How can solubility challenges be addressed during in vitro assays?
- Solvent Selection : Use DMSO for stock solutions due to the compound’s hydrophobicity .
- Co-solvents : Optimize buffer systems with cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Substituent Variation : Synthesize analogs with modifications to the 5-chlorothiophene (e.g., replacing Cl with F or Br) or 4-methoxybenzothiazole (e.g., altering methoxy to ethoxy) .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry to quantify binding affinity .
Q. What computational strategies are effective in predicting the compound’s mechanism of action?
Q. How can contradictions in biological activity data across studies be resolved?
- Orthogonal Assays : Validate results using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., apoptosis markers) to rule out assay-specific artifacts .
- Dose-Response Analysis : Compare EC₅₀ values across multiple cell lines to identify tissue-specific effects .
Q. What methodologies optimize reaction yields in multi-step syntheses?
- Stepwise Optimization : Use design of experiments (DoE) to vary temperature, solvent ratios, and catalyst loadings for each step .
- Microwave-Assisted Synthesis : Reduce reaction times for sulfonylation and coupling steps while maintaining >90% yield .
Q. How can stability studies be designed to assess compound degradation under physiological conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and pH extremes (pH 2–12) for 48 hours, followed by HPLC analysis .
- Metabolic Stability : Use liver microsomes or hepatocytes to quantify half-life and identify major metabolites via LC-MS/MS .
Q. What strategies improve selectivity for target proteins over off-targets?
Q. How can metabolic pathways be elucidated to guide prodrug development?
- Radiolabeling : Synthesize a ¹⁴C-labeled analog for tracking metabolite formation in in vivo models .
- CYP Inhibition Assays : Identify cytochrome P450 isoforms responsible for metabolism using recombinant enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
